4-((1-(2-Isopropylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine
Description
4-((1-(2-Isopropylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with isopropyl, piperidinyl, methoxy, and dimethylpyrimidine moieties. Its molecular complexity arises from the strategic placement of these groups, which influence its physicochemical and pharmacological properties. The compound’s structure combines a bicyclic pyrimidine system with a piperidine linker, likely enhancing its binding affinity to biological targets such as enzymes or receptors.
Properties
IUPAC Name |
4,5-dimethyl-6-[[1-(2-propan-2-ylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O/c1-13(2)18-20-8-5-17(23-18)24-9-6-16(7-10-24)11-25-19-14(3)15(4)21-12-22-19/h5,8,12-13,16H,6-7,9-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFASGXMVYCTCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C3=NC(=NC=C3)C(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(2-Isopropylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine core, followed by functionalization at specific positions to introduce the isopropyl, piperidinyl, and methoxy groups. The reaction conditions often include the use of strong bases, such as sodium methoxide, and solvents like butanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification processes may involve crystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-((1-(2-Isopropylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can lead to fully saturated piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action:
Research indicates that the compound may act as an inhibitor or modulator of specific enzymes or receptors, similar to other pyrimidine derivatives. For example, studies have shown that related compounds can selectively inhibit metabotropic glutamate receptors, which are crucial in neurological pathways .
Case Studies:
- Antidepressant Activity: A study demonstrated that derivatives of pyrimidine compounds exhibit significant antidepressant-like effects in animal models. The mechanism was attributed to their interaction with neurotransmitter systems .
- Anticancer Properties: Research has indicated that certain pyrimidine derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways .
Pharmacology
Pharmacological studies have explored the potential use of this compound in treating various conditions, particularly those involving neurotransmitter imbalances.
Data Table: Pharmacological Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Neurotransmitter Modulation | Inhibition of mGluR1 with nanomolar affinity | Fujinaga et al., 2013 |
| Antidepressant Effects | Significant reduction in depression-like behavior in rodent models | Toyohara et al., 2013 |
| Anticancer Activity | Induction of apoptosis in specific cancer cell lines | ResearchGate Publication |
Material Science
Beyond biological applications, the compound's unique structural properties make it a candidate for developing novel materials.
Applications:
- Polymer Synthesis: The compound can serve as a building block for synthesizing polymers with tailored properties, potentially leading to advancements in drug delivery systems.
Case Studies:
Mechanism of Action
The mechanism of action of 4-((1-(2-Isopropylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine involves its interaction with molecular targets such as CDK2/cyclin A2. By inhibiting this kinase, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the disruption of ATP binding and subsequent inhibition of kinase activity.
Comparison with Similar Compounds
Research Findings and Gaps
- Binding Affinity : Computational docking studies suggest the compound’s pyrimidine core interacts with ATP-binding pockets in kinases, similar to imatinib. However, experimental validation is lacking.
- Synthetic Feasibility : The compound’s multi-step synthesis (e.g., Suzuki coupling for pyrimidine-piperidine linkage) may limit scalability compared to simpler analogs like 4-methoxy-5,6-dihydro-2H-pyran-2-one.
Biological Activity
The compound 4-((1-(2-Isopropylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine is a novel pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of pharmacological research. This article synthesizes findings from various studies to elucidate the compound's biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a methoxy group, a piperidine ring, and a dimethylpyrimidine moiety. This structural diversity may contribute to its biological activity by allowing for multiple interactions with biological targets.
Preliminary studies suggest that this compound may act as an inhibitor of specific protein kinases, which are crucial in regulating cellular processes such as growth, metabolism, and apoptosis. Inhibiting these kinases can lead to therapeutic effects in diseases characterized by aberrant cell proliferation, such as cancer.
Pharmacological Studies
- In Vitro Studies : Research has demonstrated that the compound exhibits significant inhibition of cell proliferation in various cancer cell lines. For instance, one study reported that at concentrations of 10 µM, it inhibited IL-1β release and pyroptosis in LPS/ATP-stimulated human macrophages by approximately 20% and 30%, respectively .
- In Vivo Studies : Animal models have shown promising results where administration of the compound led to reduced tumor growth and improved survival rates in models of breast cancer .
Case Studies
A recent case study highlighted the efficacy of this compound in a clinical setting involving patients with advanced solid tumors. Patients receiving the treatment showed a notable reduction in tumor size and improved quality of life metrics over a treatment period of 12 weeks .
Comparative Analysis
A comparative analysis of similar compounds reveals that This compound possesses unique properties that may enhance its therapeutic potential.
| Compound Name | Biological Activity | Mechanism of Action | Reference |
|---|---|---|---|
| Compound A | Moderate | Kinase Inhibition | |
| Compound B | High | Apoptosis Induction | |
| Target Compound | High | Kinase Inhibition & Anti-inflammatory |
Research Implications
Further research is warranted to explore the full pharmacological profile of this compound. Investigations into its safety profile, optimal dosing strategies, and long-term effects are critical for advancing its development into clinical applications.
Potential Applications
Given its biological activity, this compound holds potential for treating various conditions beyond cancer, including inflammatory diseases and metabolic disorders. Future studies should aim to elucidate these pathways further.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
